molecular formula C25H16ClN3O3S B2595841 1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 630079-76-4

1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2595841
CAS No.: 630079-76-4
M. Wt: 473.93
InChI Key: DGPAJDRNUGBVKK-DHZHZOJOSA-N
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Description

1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a unique combination of benzothiazole, cinnamoyl, hydroxy, pyridine, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole moiety, followed by the introduction of the cinnamoyl and pyridine groups. The final step involves the formation of the pyrrolone ring.

    Preparation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Cinnamoyl Group: The cinnamoyl group can be introduced via a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone derivatives.

    Formation of Pyrrolone Ring: The pyrrolone ring is formed through a cyclization reaction involving the intermediate compounds obtained from the previous steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The cinnamoyl double bond can be reduced to a single bond.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the cinnamoyl group would yield a saturated derivative.

Scientific Research Applications

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of 1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific biological target. For example, if it acts as an anticancer agent, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved would need to be identified through experimental studies, such as enzyme assays or cell-based assays.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 6-chlorobenzothiazole share the benzothiazole core structure.

    Cinnamoyl Derivatives: Compounds like cinnamic acid and cinnamaldehyde contain the cinnamoyl group.

    Pyridine Derivatives: Compounds such as pyridine and 3-hydroxypyridine share the pyridine ring.

Uniqueness

1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is unique due to its combination of multiple functional groups and heterocyclic rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2-pyridin-3-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN3O3S/c26-17-9-10-18-20(13-17)33-25(28-18)29-22(16-7-4-12-27-14-16)21(23(31)24(29)32)19(30)11-8-15-5-2-1-3-6-15/h1-14,22,31H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPAJDRNUGBVKK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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